molecular formula C10H6ClNO B3027731 6-Chloroquinoline-3-carbaldehyde CAS No. 13669-68-6

6-Chloroquinoline-3-carbaldehyde

Cat. No. B3027731
CAS RN: 13669-68-6
M. Wt: 191.61
InChI Key: KLRONTAVJKLJQI-UHFFFAOYSA-N
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Description

6-Chloroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It is a derivative of quinoline, a class of compounds that have been widely studied for their diverse biological activities .


Synthesis Analysis

The synthesis of 6-Chloroquinoline-3-carbaldehyde and related compounds often involves the Vilsmeier–Haack reaction . For instance, the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours can produce 2-chloroquinoline-3-carboaldehydes .


Molecular Structure Analysis

The molecular structure of 6-Chloroquinoline-3-carbaldehyde can be determined using various spectroscopic methods. For example, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds present .


Chemical Reactions Analysis

6-Chloroquinoline-3-carbaldehyde can undergo various chemical reactions. For instance, it can react with malononitrile and thiophenol to yield 2-amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile . The reaction conditions and solvents used can significantly influence the yield and selectivity of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloroquinoline-3-carbaldehyde can be determined using various analytical techniques. For instance, its molecular weight is 191.62 . More detailed information about its physical and chemical properties, such as melting point, solubility, and stability, may be available from material safety data sheets (MSDS) or other resources .

Future Directions

Quinoline derivatives, including 6-Chloroquinoline-3-carbaldehyde, have shown promising biological activities, which makes them interesting targets for future drug development . Further studies could focus on optimizing the synthesis of these compounds, investigating their mechanisms of action, and evaluating their potential as therapeutic agents .

properties

IUPAC Name

6-chloroquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRONTAVJKLJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298241
Record name 6-Chloro-3-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinoline-3-carbaldehyde

CAS RN

13669-68-6
Record name 6-Chloro-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13669-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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